molecular formula C23H26ClN7O3 B11510595 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](3-chlorophenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](3-chlorophenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide

Cat. No.: B11510595
M. Wt: 483.9 g/mol
InChI Key: BWZORBPVIKIFNR-UHFFFAOYSA-N
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Description

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps. The tetrazole ring can be synthesized through the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions. The final step involves the coupling of these intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of different nitrogen-containing compounds .

Scientific Research Applications

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{(5-amino-1H-tetrazol-1-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its complex structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26ClN7O3

Molecular Weight

483.9 g/mol

IUPAC Name

1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-3-chloroanilino)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-10-8-17(9-11-19)26-21(33)23(12-3-2-4-13-23)31(18-7-5-6-16(24)14-18)20(32)15-30-22(25)27-28-29-30/h5-11,14H,2-4,12-13,15H2,1H3,(H,26,33)(H2,25,27,29)

InChI Key

BWZORBPVIKIFNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC(=CC=C3)Cl)C(=O)CN4C(=NN=N4)N

Origin of Product

United States

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